Product packaging for 2,4,6-Trichlororesorcinol(Cat. No.:CAS No. 26378-73-4)

2,4,6-Trichlororesorcinol

Cat. No.: B1581086
CAS No.: 26378-73-4
M. Wt: 213.4 g/mol
InChI Key: NHOATJNESSAPCQ-UHFFFAOYSA-N
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Description

2,4,6-Trichlororesorcinol is a useful research compound. Its molecular formula is C6H3Cl3O2 and its molecular weight is 213.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl3O2 B1581086 2,4,6-Trichlororesorcinol CAS No. 26378-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichlorobenzene-1,3-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOATJNESSAPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180978
Record name 2,4,6-Trichlororesorcinol
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Molecular Weight

213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26378-73-4
Record name 2,4,6-Trichlororesorcinol
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Record name 2,4,6-Trichlororesorcinol
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Record name 2,6-Trichlororesorcinol
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Record name 2,4,6-Trichlororesorcinol
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Record name 2,4,6-trichlororesorcinol
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Synthetic Pathways and Methodologies for 2,4,6 Trichlororesorcinol

Investigations into Direct Chlorination Mechanisms of Resorcinol (B1680541) Precursors

The direct chlorination of resorcinol is a complex process that proceeds through a series of electrophilic aromatic substitutions, yielding a mixture of chlorinated intermediates. The reaction is highly dependent on the conditions, including the chlorinating agent, pH, and the presence of catalysts.

Role of pH and Ionic Strength in Chlorination Kinetics

The pH of the reaction medium plays a critical role in the kinetics of resorcinol chlorination. Studies have shown that pH affects the formation of disinfection byproducts, with lower, more acidic pH values generally leading to the formation of less chloroform. google.comresearchgate.net In many instances, the concentration of trihalomethanes (THMs) decreases while haloacetic acids (HAAs) increase as the pH decreases. researchgate.net The speciation of the chlorine agent, whether it is hypochlorous acid (HOCl) or the hypochlorite (B82951) ion (OCl-), is pH-dependent and influences the reaction pathways. google.comresearchgate.net

The ionic strength of the solution can also impact the reaction rates. For instance, the kinetics of the reaction between dimethylselenide (DMSe) and hypobromous acid (HOBr), a reaction analogous in some respects to the halogenation of phenolic compounds, are affected by ionic strength. A higher ionic strength can contribute to a higher reactivity in some cases. acs.org

Identification of Intermediate Chlorinated Resorcinol Species

The aqueous chlorination of resorcinol with agents like sodium hypochlorite (NaOCl) leads to the formation of several chlorinated intermediates. jmchemsci.comjmchemsci.com These have been identified at various pH values and chlorination percentages. The primary intermediates detected include:

2-chlororesorcinol (B1584398)

4-chlororesorcinol (B43231)

2,4-dichlororesorcinol

4,6-dichlororesorcinol (B44097)

The formation of these intermediates is a stepwise process, with resorcinol itself chlorinating approximately three times faster than the resulting 2,4,6-trichlororesorcinol. jmchemsci.comjmchemsci.com Interestingly, when the chlorination is conducted in the presence of a phosphate (B84403) buffer, only trace amounts of these intermediates are detected. jmchemsci.comjmchemsci.com

The reaction of resorcinol and its chlorinated derivatives with monochloramine (NH₂Cl) has also been investigated. researchgate.net This reaction can proceed through a pentachloro intermediate, 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione, which subsequently undergoes ring opening. researchgate.net

Identified Intermediates in the Chlorination of Resorcinol

Intermediate CompoundPosition of Chlorine Atom(s)
2-Chlororesorcinol2
4-Chlororesorcinol4
2,4-Dichlororesorcinol2, 4
4,6-Dichlororesorcinol4, 6
This compound2, 4, 6

Mechanistic Analysis of Aromatic Ring Fission in Chlorination

A key aspect of the extensive chlorination of resorcinol is the eventual fission of the aromatic ring. Research suggests that a tetrachloro or pentachloro intermediate is likely involved in this process. jmchemsci.comjmchemsci.com The fact that these highly chlorinated intermediates are not typically detected in significant quantities indicates that their ring-opening step must be rapid. jmchemsci.comjmchemsci.com The reaction of a pentachloro intermediate, 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione, with monochloramine in the presence of water leads to ring opening and the loss of carbon dioxide, forming various chlorinated pentenone structures. researchgate.net

Novel Synthetic Routes to Anhydrous, Monohydrate, and Multihydrate Forms

Recent research has focused on the synthesis and characterization of different hydrated and anhydrous forms of this compound. A convenient synthesis has been developed for a multihydrate, a monohydrate, a kinetic anhydrous form, and a thermodynamic anhydrous form. jmchemsci.comjmchemsci.comCurrent time information in Bangalore, IN.

The synthesis typically begins with the preparation of the multihydrate form through a modified literature procedure. This involves the reaction of resorcinol with sulfuryl chloride (SO₂Cl₂) using acetic acid as a catalyst. jmchemsci.comjmchemsci.com The other forms—monohydrate, kinetic anhydrous, and thermodynamic anhydrous—are then prepared from this initial multihydrate. jmchemsci.com The structure of this compound has been established as a monohydrate, even after sublimation. jmchemsci.comjmchemsci.com

Exploration of Alternative Synthetic Strategies for Enhanced Purity and Yield

To improve the purity and yield of this compound and its precursors, alternative synthetic strategies have been explored. One effective approach involves the use of sulfuryl chloride in the presence of specific catalysts. For instance, the chlorination of phenols with sulfuryl chloride can be highly selective for para-chlorination when conducted in the presence of certain metal salt-organic sulfur catalysts. researchgate.net This method significantly increases the reaction rate and enhances the desired isomer ratio. researchgate.net

The use of sulfuryl chloride to replace traditional chlorinating agents like chlorine gas can allow for more precise quantitative control of the starting materials, thereby reducing the formation of byproducts. google.com Purification techniques such as low-temperature acidification with hydrochloric acid followed by organic solvent extraction can prevent product polymerization at high temperatures. google.com

Alternative Synthetic Strategies and Their Advantages

Reagent/Catalyst SystemAdvantageReference
Sulfuryl chloride with metal salt-organic sulfur catalystEnhanced para-selectivity and increased reaction rate researchgate.net
Sulfuryl chloride (in place of chlorine gas)Better quantitative control, reduced byproducts google.com
Low-temperature HCl acidification and solvent extractionAvoids high-temperature polymerization during purification google.com

Comparative Analysis of Synthetic Methods for Structural Isomers and Derivatives

The synthesis of specific structural isomers of chlorinated resorcinols often requires tailored methodologies to achieve regioselectivity.

For the synthesis of 4-chlororesorcinol , a common method involves the reaction of resorcinol with sulfuryl chloride. chemicalbook.com The reaction is typically carried out in a solvent like diethyl ether, and the product is isolated through distillation. chemicalbook.com

The preparation of 2-chlororesorcinol can be achieved by using sulfuryl chloride with 1,3-cyclohexanedione (B196179) as the starting material, followed by a series of reaction and purification steps. google.com This method is noted for its mild reaction conditions and high yield. google.com

4,6-Dichlororesorcinol can be selectively synthesized by the oxidation of chloride ions with dimethyldioxirane (B1199080) (DMD) in an acidic medium, which then halogenates the resorcinol ring. researchgate.net This method allows for controlled and selective halogenation.

The synthesis of various resorcinol derivatives has also been explored. For example, new di-substituted resorcinol derivatives can be prepared by reacting resorcinol with acetic acid and zinc dichloride as catalysts, followed by further reactions to introduce other functional groups. jmchemsci.comjmchemsci.com These methods open up pathways to a wide range of functionalized resorcinol compounds.

Reaction Mechanisms and Chemical Transformations of 2,4,6 Trichlororesorcinol

Reactions with Monochloramine (NH₂Cl) in Various Solvents

The reaction of 2,4,6-trichlororesorcinol with monochloramine (NH₂Cl), a common disinfectant used in water treatment, has been the subject of detailed investigation. oup.com These studies reveal a series of complex transformations, including the formation of chlorinated intermediates, ring-opening reactions, and the ultimate generation of various aliphatic compounds. oup.comoup.com The specific pathways and products are highly dependent on the solvent system used. researchgate.net

In ether and aqueous solutions, the reaction between this compound and monochloramine proceeds through a key intermediate. oup.comoup.com Research has identified this intermediate as 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione. oup.comoup.comresearchgate.net This same pentachloro compound is also formed when resorcinol (B1680541) or its other chlorinated derivatives, such as 4-chlororesorcinol (B43231) and 4,6-dichlororesorcinol (B44097), react with monochloramine. oup.comoup.com The formation of this stable intermediate is a critical step that precedes the subsequent cleavage of the aromatic ring. oup.com

Following its formation, the 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione intermediate undergoes a ring-opening reaction. oup.comoup.com In the presence of water and monochloramine, this process involves the loss of carbon dioxide and leads to the formation of several chlorinated pentenones. oup.comoup.com

Key products identified from this ring-opening include:

1,1,3,5,5-pentachloro-3-penten-2-one oup.comoup.com

1,1,1,3,5,5-hexachloro-3-penten-2-one oup.comoup.com

1,1,3,5,5,5-hexachloro-3-penten-2-one oup.comoup.com

Further studies of the reaction mechanism show that 1,1,3,5,5-pentachloro-3-penten-2-one can react further with monochloramine to yield the two hexachloro-3-penten-2-one isomers. oup.comoup.com Additionally, it has been observed that 1,1,1,3,5,5-hexachloro-3-penten-2-one can rearrange to form 1,1,3,5,5,5-hexachloro-3-penten-2-one in the presence of monochloramine. oup.comoup.com The mechanisms for these transformations are thought to involve the enol forms of the pentenone attacking the chlorine atom of monochloramine. oup.com

The choice of solvent has a profound impact on the reaction between this compound and monochloramine, leading to distinctly different products. researchgate.net

In ether and aqueous solutions (at pH 7) , the reaction pathway consistently leads to the formation of the 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione intermediate, which then undergoes ring cleavage to form chlorinated pentenones as described above. oup.comoup.com

However, in methanol (B129727) , the reaction follows a different course. researchgate.net The reaction of this compound with monochloramine in methanol is slow, taking approximately 24 hours for completion. researchgate.net Surprisingly, it yields only trace amounts of the pentachloro intermediate. researchgate.net Instead, the major products are methyl esters resulting from ring-opening, demonstrating that this compound is not on the primary reaction pathway to the pentachloro intermediate in this solvent. researchgate.net This is in stark contrast to the reaction in ether, where both this compound and the pentachloro intermediate yield the same final products. researchgate.net

SolventKey IntermediateMajor ProductsReference
Ether / Aqueous Solution (pH 7)2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione- 1,1,3,5,5-pentachloro-3-penten-2-one
  • 1,1,1,3,5,5-hexachloro-3-penten-2-one
  • 1,1,3,5,5,5-hexachloro-3-penten-2-one
  • oup.com, oup.com
    MethanolPentachloro intermediate not significantly formed- (E-, Z-) methyl 2,2,4,6-tetrachloro-3-oxohex-4-enoate
  • (E-, Z-) methyl 2,4,6-trichloro-2,6-dimethoxy-3-oxohex-4-enoate
  • researchgate.net

    Reactions with Other Chlorinating Agents (e.g., Ca(OCl)₂, HOCl)

    This compound also undergoes transformations when treated with other chlorinating agents like hypochlorous acid (HOCl), which can be generated from sodium hypochlorite (B82951) (NaOCl) or calcium hypochlorite (Ca(OCl)₂). researchgate.netresearchgate.net These reactions can lead to the formation of benzoquinone derivatives and various ring cleavage products. researchgate.netacs.org

    The chlorination of phenolic compounds is a known route to benzoquinone derivatives. acs.orgnih.gov In the case of the structurally similar compound 2,4,6-trichlorophenol (B30397), reaction with excess hypochlorous acid at acidic to neutral pH yields 2,6-dichloroquinone as a major product. acs.orgnih.gov While direct studies on this compound are less specific, the reaction pathways for related phenols suggest that oxidation to a benzoquinone is a likely transformation. acs.orgresearchgate.net For instance, the reaction of 2,4,6-trichlorophenol with calcium hypochlorite in methanol has been shown to produce dimer-type ketals which can be hydrolyzed to form 2-(2',4',6'-trichlorophenoxy)-6-chloro-1,4-benzoquinone. researchgate.net The formation of 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ) has been identified as a significant transformation product during the chlorination of various phenolic compounds. acs.orgnih.gov

    Beyond the formation of cyclic ketones and quinones, chlorination with agents like hypochlorous acid can cause the aromatic ring to break open. acs.orgnih.gov Research on the chlorination of 2,4,6-trichlorophenol with HOCl has identified the formation of α,β-unsaturated C4-dicarbonyl compounds as ring cleavage products. nih.gov Specifically, 2-butene-1,4-dial (BDA) and its chlorinated analog, chloro-2-butene-1,4-dial (Cl-BDA), have been detected. nih.gov The formation of these electrophilic ring cleavage products is particularly favored when chlorine is present in large excess. nih.gov These findings challenge earlier models that focused solely on electrophilic substitution and suggest that one-electron transfer reactions producing phenoxy radicals are important pathways in the generation of dicarbonyl ring cleavage products during chlorination. acs.orgnih.gov

    Compound Name
    1,1,1,3,5,5-hexachloro-3-penten-2-one
    1,1,3,5,5,5-hexachloro-3-penten-2-one
    1,1,3,5,5-pentachloro-3-penten-2-one
    2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione
    This compound
    2,6-dichloro-1,4-benzoquinone
    2,6-dichloroquinone
    2-butene-1,4-dial
    4,6-dichlororesorcinol
    4-chlororesorcinol
    Calcium hypochlorite
    chloro-2-butene-1,4-dial
    Hypochlorous acid
    (E-, Z-) methyl 2,2,4,6-tetrachloro-3-oxohex-4-enoate
    (E-, Z-) methyl 2,4,6-trichloro-2,6-dimethoxy-3-oxohex-4-enoate
    Monochloramine
    Resorcinol
    Sodium hypochlorite

    Degradation Pathways and By-product Formation

    The breakdown of this compound can occur through various chemical and biological processes, leading to a range of intermediate and final products. These degradation pathways are broadly categorized into oxidative and reductive routes.

    Oxidative degradation involves the use of strong oxidizing agents or processes to break down the this compound molecule. Techniques such as treatment with air ions generated by electric discharge and photocatalysis have been explored for this purpose. researchgate.netnih.gov These methods rely on the generation of highly reactive species to initiate and sustain the degradation process.

    Reactive oxygen species (ROS) are central to the oxidative degradation of many organic pollutants, including this compound. mdpi.compdx.edu ROS are highly reactive chemical species containing oxygen, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.compdx.edu In photocatalytic systems, for instance, the absorption of light by a semiconductor photocatalyst generates electron-hole pairs. mdpi.com These charge carriers then react with water and oxygen molecules adsorbed on the catalyst surface to produce ROS. mdpi.com The highly electrophilic hydroxyl radical is a powerful oxidizing agent that can attack the aromatic ring of this compound, initiating its breakdown. uc.pt The degradation mechanism often involves the substitution of chlorine atoms with hydroxyl groups or the opening of the aromatic ring. researchgate.net

    The generation of ROS can be influenced by various factors. For example, in photocatalysis, the efficiency of ROS production is dependent on the effective separation of photo-generated electron-hole pairs. mdpi.com The presence of other oxidizing agents like hydrogen peroxide can also enhance the degradation process by contributing to the pool of ROS. pjoes.com

    The oxidative degradation of this compound leads to the formation of several intermediate products. The specific products identified can vary depending on the oxidative method used.

    During degradation by air ions, a stepwise process has been proposed. researchgate.net The initial step involves the substitution of a chlorine atom, leading to the formation of major products like 2,6-dichloro-1,4-benzenediol and minor products such as 3,5-dichlorocatechol. researchgate.net Transient chromogenic quinones can also be present. researchgate.net

    In the context of microbial degradation by Ralstonia eutropha JMP134, which involves an initial oxidative step, 2,6-dichlorohydroquinone (B128265) has been identified as a transient intermediate. deepdyve.com This is then further transformed into other compounds.

    The following table summarizes some of the identified oxidative degradation products of this compound.

    Degradation MethodIdentified Products
    Air Ion Treatment2,6-dichloro-1,4-benzenediol, 3,5-dichlorocatechol, chromogenic quinones. researchgate.net
    Microbial (e.g., Ralstonia eutropha)2,6-dichlorohydroquinone. deepdyve.com

    This table is based on available research and may not be exhaustive.

    Photocatalysis is an advanced oxidation process that has been studied for the complete mineralization of this compound, meaning its conversion into harmless inorganic substances like carbon dioxide, water, and mineral acids. mdpi.comucl.ac.uk This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon illumination with light of sufficient energy, generates the reactive oxygen species responsible for degradation. mdpi.comucl.ac.uk

    Studies have shown that the efficiency of photocatalytic mineralization can be significantly enhanced by modifying the photocatalyst. For example, decorating TiO₂ with co-catalysts can improve the separation of photo-generated electron-hole pairs, leading to a higher quantum yield of ROS and thus more effective degradation. ucl.ac.uk The complete mineralization of 2,4,6-trichlorophenol, a closely related compound, has been achieved using such modified photocatalysts. ucl.ac.uk The process not only degrades the parent compound but also its intermediate by-products. mdpi.com

    The effectiveness of photocatalytic degradation is influenced by several operational parameters, including the pH of the solution, the concentration of the pollutant, and the dosage of the photocatalyst. researchgate.net Research has demonstrated that photocatalysis can be a promising technology for the treatment of water contaminated with chlorinated phenols. mdpi.com

    Reductive dechlorination is a key degradation pathway for chlorinated aromatic compounds under anaerobic conditions. frtr.gov In this process, chlorine atoms on the aromatic ring are sequentially replaced by hydrogen atoms, with the chlorinated compound acting as an electron acceptor. frtr.gov This transformation is often mediated by specific microorganisms. frtr.gov

    A variety of microorganisms, particularly within anaerobic consortia, are capable of degrading this compound and related chlorinated phenols through reductive dechlorination.

    Ralstonia eutropha JMP134: This versatile bacterium is known for its ability to degrade a wide range of chlorinated aromatic compounds. nih.govnih.gov While its degradation of 2,4,6-trichlorophenol involves an initial oxidative step, the broader metabolic capabilities of this organism and its relatives are significant in the context of chlorinated compound bioremediation. nih.govnih.govnih.gov The degradation pathway in R. eutropha JMP134 for 2,4,6-trichlorophenol proceeds through the formation of 2,6-dichlorohydroquinone and subsequently 6-chlorohydroxyquinol. deepdyve.comnih.gov

    Dehalobacter and Dehalococcoides: These genera are prominent organohalide-respiring bacteria, meaning they can use chlorinated compounds as electron acceptors for energy production in anaerobic environments. cjae.netwikipedia.org Studies on the anaerobic degradation of 2,4,6-trichlorophenol have implicated Dehalobacter and Dehalococcoides as key players in the reductive dechlorination process. cjae.net For instance, an anaerobic consortium demonstrated the stepwise dechlorination of 2,4,6-trichlorophenol to 2,4-dichlorophenol (B122985) and then to 4-chlorophenol (B41353), with these two genera being the likely drivers of the transformation. cjae.net Dehalococcoides, in particular, is known for its ability to dechlorinate a wide range of chlorinated aromatic compounds, including polychlorinated biphenyls (PCBs) and dioxins. wikipedia.orgmicrobe.com Some strains of Dehalococcoides have been shown to be unable to utilize 2,4,6-trichlorophenol directly as an electron acceptor. nih.gov

    The following table provides an overview of the microbial genera involved in the degradation of this compound and related compounds.

    Microbial GenusDegradation PathwayKey Intermediates/Products
    RalstoniaOxidative/Reductive2,6-dichlorohydroquinone, 6-chlorohydroxyquinol
    DehalobacterReductive DechlorinationDichlorophenols, Monochlorophenols
    DehalococcoidesReductive DechlorinationDichlorophenols, Monochlorophenols

    This table summarizes the general roles of these microbial genera in the degradation of chlorinated phenols.

    Reductive Dechlorination Pathways

    Identification of Intermediate Dechlorination Products (e.g., 2,4-dichlorophenol, 4-chlorophenol, phenol)

    The degradation of chlorinated phenols often proceeds through a series of dechlorination steps. In processes involving analogous compounds like 2,4,6-trichlorophenol (TCP), reductive dechlorination leads to the formation of less chlorinated phenols. For instance, under certain anaerobic conditions, 2,4,6-TCP can be dechlorinated to 2,4-dichlorophenol (2,4-DCP), which is then further dechlorinated to 4-chlorophenol (4-CP). nih.gov Subsequent steps can lead to the complete removal of chlorine, yielding phenol. nih.gov

    In a different pathway observed in the white-rot fungus Phanerochaete chrysosporium, the degradation of 2,4,6-TCP is initiated by oxidation, not direct dechlorination. nih.gov This leads to a series of intermediates, including 2,6-dichloro-1,4-dihydroxybenzene and 2-chloro-1,4-dihydroxybenzene, eventually forming 1,2,4-trihydroxybenzene as the final aromatic product before ring cleavage. nih.gov

    Precursor CompoundIntermediate Product(s)Final Aromatic ProductDegradation Type
    2,4,6-Trichlorophenol2,4-Dichlorophenol, 4-ChlorophenolPhenolReductive Dechlorination nih.gov
    2,4,6-Trichlorophenol2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-dihydroxybenzene, 2-chloro-1,4-dihydroxybenzene1,2,4-TrihydroxybenzeneOxidative/Reductive Pathway nih.gov
    Genetic and Biochemical Characterization of Degradation Enzymes (e.g., TcpA, TcpC monooxygenases and dioxygenases)

    The biodegradation of chlorinated aromatic compounds is facilitated by specific enzymes encoded by catabolic gene clusters. In the degradation of 2,4,6-trichlorophenol (TCP) by bacteria such as Cupriavidus necator (formerly Ralstonia eutropha) JMP134, a set of genes, referred to as the tcp gene cluster, is essential for efficient degradation. nih.govnih.gov

    Key enzymes in this pathway include:

    TcpA (2,4,6-trichlorophenol monooxygenase) : This is an FADH₂-utilizing monooxygenase that catalyzes the initial step in the degradation pathway. nih.govuniprot.org It converts 2,4,6-TCP into 6-chlorohydroxyquinol. nih.gov The gene tcpA is inducible by the presence of 2,4,6-TCP. nih.gov TcpA exhibits high specific activity for 2,4,6-TCP. nih.gov

    TcpC (6-chlorohydroxyquinol 1,2-dioxygenase) : Following the action of TcpA, this dioxygenase acts on the resulting intermediate. nih.gov TcpC is responsible for the ring cleavage of 6-chlorohydroxyquinol, converting it to 2-chloromaleylacetate, which can then enter central metabolic pathways. nih.govnih.gov

    Inactivation of the tcpA gene results in a failure to degrade 2,4,6-TCP, while inactivation of tcpC leads to the accumulation of intermediates. nih.gov

    EnzymeGeneFunctionSubstrateProduct
    2,4,6-Trichlorophenol monooxygenasetcpACatalyzes the initial oxidative dechlorination step. nih.govuniprot.org2,4,6-Trichlorophenol6-Chlorohydroxyquinol nih.gov
    6-Chlorohydroxyquinol 1,2-dioxygenasetcpCCatalyzes the aromatic ring cleavage. nih.gov6-Chlorohydroxyquinol2-Chloromaleylacetate nih.gov

    Formation of Methylated Derivatives (e.g., 2,4,6-Trichloroanisole)

    Chlorinated phenols can be transformed by microbial action into their corresponding methylated derivatives, known as chloroanisoles. wikipedia.orgnih.gov A prominent example is the formation of 2,4,6-trichloroanisole (B165457) (TCA) from its precursor, 2,4,6-trichlorophenol (TCP). mdpi.commaxapress.com This bioconversion is a significant environmental and industrial issue, particularly as TCA is a major cause of "cork taint," a musty off-odor in wine. nih.govmaxapress.com The biosynthesis of TCA via the O-methylation of TCP is considered the dominant formation pathway in many environments. mdpi.com A wide range of microorganisms, including various species of fungi and bacteria, are capable of producing TCA from TCP. wikipedia.orgmaxapress.com

    Microbial O-Methylation Mechanisms

    The biochemical mechanism for the formation of chloroanisoles is microbial O-methylation. nih.gov This reaction is catalyzed by enzymes called chlorophenol O-methyltransferases (CPOMTs). maxapress.comnih.gov The process involves the transfer of a methyl group from a donor molecule to the hydroxyl group of a chlorophenol. maxapress.com

    In many fungi, such as Trichoderma longibrachiatum, the O-methylation of 2,4,6-TCP is catalyzed by a mycelium-associated S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.gov In this mechanism, SAM serves as the methyl donor. nih.gov The reaction is inhibited by S-adenosyl-L-homocysteine, a known inhibitor of SAM-dependent methylation. nih.gov Studies have also identified both SAM-dependent and non-SAM-dependent CPOMTs in various aquatic microorganisms, indicating multiple pathways for this transformation. nih.gov The gene cmt1, which encodes for a chlorophenol O-methyltransferase, has been characterized in T. longibrachiatum, and its expression is induced by the presence of 2,4,6-TCP. nih.gov

    Organism TypeExample Genera/SpeciesRole in Methylation
    FungiTrichoderma, Penicillium, AspergillusConvert 2,4,6-TCP to 2,4,6-TCA via O-methylation. wikipedia.orgnih.govmaxapress.com
    BacteriaRhodococcus, AcinetobacterCapable of converting 2,4,6-TCP to 2,4,6-TCA. maxapress.com
    Cyanobacteria/AlgaeChlorella vulgaris, Anabaena flos-aquaeDemonstrated ability to produce 2,4,6-TCA from 2,4,6-TCP. maxapress.comnih.gov

    Structure-Reactivity Relationships in this compound Transformations

    The reactivity of this compound is governed by its chemical structure, specifically the presence of two hydroxyl groups and three chlorine atoms on the benzene (B151609) ring.

    Effect of Substituents on Chlorination: The hydroxyl groups are strongly activating, directing electrophilic substitution to the ortho and para positions. The chlorine atoms are deactivating but also ortho-, para-directing. In the case of resorcinol (1,3-dihydroxybenzene), the positions ortho and para to both hydroxyl groups (positions 2, 4, and 6) are highly activated. Research has shown that during aqueous chlorination, resorcinol is only about three times more reactive than this compound. researchgate.net This indicates that even after three chlorine atoms have been added, the ring remains relatively susceptible to further reaction.

    Reaction Intermediates and Ring Opening: In reactions with chlorinating agents like monochloramine, this compound is believed to proceed through a highly chlorinated intermediate. researchgate.net The fact that a tetrachloro or pentachloro intermediate is not typically detected suggests that the subsequent ring-opening step must be very rapid. researchgate.net

    Influence of pH: The reactivity of resorcinol and its chlorinated derivatives is highly dependent on pH. researchgate.net The two hydroxyl groups can be deprotonated to form monoanionic and dianionic species. These anionic forms are significantly more activated toward electrophilic attack than the neutral molecule. Therefore, the rate of reactions like chloramination increases as the pH rises and the more reactive phenoxide species are formed. researchgate.net This relationship between pH and the speciation of the resorcinol molecule is a critical aspect of its structure-reactivity profile.

    Advanced Analytical Methodologies for 2,4,6 Trichlororesorcinol and Its Transformation Products

    Chromatographic Techniques for Separation and Quantification

    Chromatography is the cornerstone for the analysis of 2,4,6-trichlororesorcinol, providing the necessary separation from interfering compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each offering distinct advantages depending on the analytical requirements.

    HPLC is a versatile technique for the analysis of phenolic compounds, including chlorinated resorcinols. It is particularly suitable for non-volatile or thermally labile compounds, where GC may not be applicable without derivatization. Optimization of HPLC methods involves careful selection of the stationary phase, mobile phase composition, and detector to achieve the desired separation and sensitivity. ugm.ac.idscilit.com

    Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the separation of resorcinol (B1680541) and its derivatives. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For a compound like this compound, the three chlorine atoms significantly increase its hydrophobicity compared to the parent compound, resorcinol. This results in a stronger interaction with the non-polar stationary phase and, consequently, a longer retention time.

    Method development for resorcinol often employs C18 (octadecylsilane) columns with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The separation is achieved by adjusting the ratio of the organic modifier; a higher percentage is required to elute more non-polar compounds like this compound in a reasonable time. For mass spectrometry compatibility, volatile buffers like formic acid are used instead of non-volatile salts like phosphoric acid. sielc.com

    ParameterCondition 1 (for Resorcinol)Condition 2 (for Resorcinol)Projected Condition for this compound
    Stationary Phase (Column)Newcrom R1Octadecylsilane (C18), 5 µmOctadecylsilane (C18) or Phenyl-Hexyl
    Mobile PhaseAcetonitrile / Water / Phosphoric AcidPhosphate Buffer (pH 2.8) / Acetonitrile (40:60 v/v)Water (with 0.1% Formic Acid) / Acetonitrile (gradient elution)
    Flow RateNot Specified0.6 mL/min0.5 - 1.0 mL/min
    DetectionUV-VisUV at 280 nmUV (e.g., 285 nm) or Mass Spectrometry (MS)

    Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For the analysis of chlorodihydroxybenzenes, including the seven known chlororesorcinols, GC is highly effective. lookchem.com The coupling of GC with a mass spectrometer (MS) provides both high-resolution separation and definitive identification based on mass-to-charge ratio and fragmentation patterns.

    Analysis of these compounds is generally performed on a phenyl methyl silicone capillary column, which can effectively separate most of the 22 chlorinated catechols, hydroquinones, and resorcinols. lookchem.com However, a notable challenge with standard electron impact (EI) mass spectrometry is that it may not differentiate between isomers having the same level of chlorine substitution based on their mass spectra alone; chromatographic separation is therefore critical. lookchem.com

    For detecting trace levels of chlorinated phenolic compounds in complex matrices, triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) offers a significant enhancement in selectivity and sensitivity compared to single quadrupole GC-MS. thermofisher.com This technique is essential for monitoring these compounds at the low parts-per-billion (ppb) or parts-per-trillion (ppt) levels often required by environmental regulations. thermofisher.com

    The enhanced selectivity of GC-MS/MS is achieved through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion for the target analyte (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored by the third quadrupole. nih.gov This process effectively filters out background noise and matrix interferences, allowing for highly confident and accurate quantification at very low concentrations. thermofisher.comnih.gov While specific MRM transitions for this compound require empirical determination, the principles are well-established for analogous compounds like 2,4,6-trichlorophenol (B30397).

    ParameterTypical Value for Chlorinated Phenols
    Injection ModeSplitless
    ColumnLow polarity 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms)
    Carrier GasHelium
    Ionization ModeElectron Impact (EI)
    MS/MS ModeMultiple Reaction Monitoring (MRM)
    Example MRM Transition (Hypothetical for this compound)Precursor Ion (m/z 212) -> Product Ion (e.g., m/z 177, 149)

    Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

    Spectroscopic Characterization Techniques

    Mass spectrometry is the definitive tool for the structural confirmation and characterization of this compound and its transformation products. It can be used as a standalone technique for pure samples or, more commonly, as a detector coupled with a chromatographic system.

    Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of phenolic compounds. Electrospray ionization (ESI) is a soft ionization technique that typically generates an intact molecular ion (or quasi-molecular ion), which is crucial for determining the molecular weight of the analyte.

    For phenolic compounds like this compound, ESI in the negative ion mode is particularly effective. The acidic hydroxyl groups are easily deprotonated to form a stable [M-H]⁻ ion. The efficiency of this deprotonation can be enhanced by using a mobile phase modifier, such as 0.1% formic acid, which facilitates the ionization process. nih.gov Subsequent fragmentation of this [M-H]⁻ precursor ion using tandem mass spectrometry (MS/MS) can provide valuable structural information, allowing for unambiguous identification of the compound and its metabolites or degradation products. researchgate.net This approach provides greater specificity than GC-MS with electron impact ionization, which can produce complex fragmentation patterns that are sometimes difficult to interpret for isomeric compounds. lookchem.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. uobasrah.edu.iq This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. vliz.be The primary nuclei of interest for this compound are proton (¹H) and carbon-13 (¹³C).

    The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the molecule's substitution pattern, there is a single, isolated aromatic proton at the C5 position. This proton would appear as a singlet in the spectrum, as it has no adjacent protons to couple with. The two hydroxyl (-OH) protons at positions C1 and C3 would also produce signals, typically appearing as broad singlets, whose chemical shifts can be highly dependent on the solvent, concentration, and temperature.

    The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the attached substituents (chlorine and hydroxyl groups). Carbons directly bonded to the electronegative oxygen and chlorine atoms (C1-C4, C6) are expected to resonate at a lower field (higher ppm values) compared to the carbon bearing the lone hydrogen atom (C5).

    To confirm the structural assignments, a suite of two-dimensional (2D) NMR experiments can be employed. scienceopen.com

    Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this specific molecule, it would primarily confirm the absence of coupling for the isolated aromatic proton.

    Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the singlet ¹H signal of the aromatic proton to its corresponding ¹³C signal (C5). scienceopen.com

    The predicted NMR data for this compound, based on computational models and comparison with analogous structures, are summarized below. nih.govnmrdb.orgcaspre.canmrdb.org

    NucleusAtom PositionPredicted Chemical Shift (δ) [ppm]Predicted Multiplicity
    ¹HH on C5~7.4Singlet (s)
    ¹HOH on C1/C3Variable (Broad Singlet)Singlet (s, broad)
    ¹³CC1/C3 (C-OH)~150-
    ¹³CC2/C4/C6 (C-Cl)~118-125-
    ¹³CC5 (C-H)~115-

    Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, Q-TOF LC-MS)

    For the sensitive detection and comprehensive analysis of this compound and its potential transformation products in complex samples, hyphenated analytical techniques are essential. Liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice, offering powerful separation capabilities combined with highly sensitive and selective detection. wrc.org.za Two of the most prominent configurations are tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight mass spectrometry (Q-TOF LC-MS).

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted quantitative analysis. lcms.cz This technique uses a triple quadrupole mass spectrometer to achieve exceptional sensitivity and selectivity through an operation mode called Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of this compound, for example), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix and enabling precise quantification at very low levels. researchgate.net

    Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is a hybrid technique that combines a quadrupole with a high-resolution time-of-flight mass analyzer. This approach is particularly valuable for the analysis of transformation products, for which analytical standards may not exist. researchgate.net Q-TOF instruments provide high-resolution, accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. rsc.org This capability is critical for identifying novel metabolites or environmental degradation products of this compound. While LC-MS/MS is ideal for quantifying known targets, Q-TOF LC-MS excels at non-targeted screening and the identification of unknown compounds. rsc.org

    The table below compares the key features of these two powerful techniques for the analysis of this compound and its derivatives.

    FeatureLC-MS/MS (Triple Quadrupole)Q-TOF LC-MS
    Primary ApplicationTargeted quantificationNon-targeted screening, structural identification
    Mode of OperationMultiple Reaction Monitoring (MRM)Full Scan High-Resolution Mass Spectrometry
    SelectivityExtremely high for pre-defined targetsHigh, based on accurate mass
    SensitivityExcellent (sub-ng/L levels achievable)Very good
    Mass AccuracyLow resolution (unit mass)High resolution (< 5 ppm error)
    Analysis of UnknownsNot suitable; requires prior knowledge of analyteIdeal for identifying unknown transformation products

    Method Development and Validation for Environmental and Biological Matrices

    The development and validation of a robust bioanalytical method are critical to ensure the reliability and accuracy of data when quantifying this compound in complex environmental and biological matrices. nih.gov The process involves optimizing sample preparation, chromatographic separation, and detection, followed by a rigorous validation procedure to demonstrate that the method is suitable for its intended purpose. japsonline.com

    Method development typically begins with sample preparation, which aims to extract the analyte from the matrix (e.g., water, soil, plasma) and remove interferences. For aqueous samples, solid-phase extraction (SPE) is a common and effective technique. vliz.be Chromatographic conditions, including the choice of column and mobile phase composition, are optimized to achieve good peak shape and separation from matrix components. Detection is most often performed using LC-MS/MS due to its high sensitivity and selectivity. wrc.org.za

    Once the analytical procedure is established, it must be validated according to international guidelines. who.int Validation assesses several key performance characteristics: nih.govnih.gov

    Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. vliz.be

    Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting curve, which should typically be ≥0.99. mdpi.com

    Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. scielo.br Generally, the accuracy should be within ±15% of the nominal value (±20% at the lowest limit), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the lowest limit). who.int

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov The LOQ is often established as the lowest point on the calibration curve. nih.gov

    Recovery: The efficiency of the extraction process, calculated by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.gov

    Matrix Effect: The alteration of analyte response due to co-eluting, interfering substances from the sample matrix. It is evaluated by comparing the response of an analyte in a post-extracted matrix to its response in a pure solvent. who.int

    Stability: The stability of the analyte in the biological or environmental matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). japsonline.com

    The table below summarizes typical validation parameters and acceptance criteria for an LC-MS/MS method for a related compound, 2,4,6-Trichlorophenol, in an environmental matrix. researchgate.netmdpi.comnih.gov

    Validation ParameterTypical Acceptance CriteriaExample Value for a Chlorophenolic Compound
    Linearity (Correlation Coefficient, r²)≥ 0.990.999
    Accuracy (% Bias)Within ±15% (±20% at LOQ)-5.2% to +8.5%
    Precision (% RSD)≤ 15% (≤ 20% at LOQ)< 10%
    RecoveryConsistent and reproducible85% - 110%
    Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 35.2 ng/L
    Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10; within accuracy/precision limits17.3 ng/L

    Computational Chemistry and Molecular Modeling of 2,4,6 Trichlororesorcinol

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,4,6-trichlororesorcinol. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and various electronic properties.

    Detailed research findings from computational studies on chlorinated phenols, which are structurally similar to this compound, reveal important trends. For instance, the acidity of chlorophenols is significantly influenced by the number and position of chlorine substituents. The electron-withdrawing nature of chlorine atoms tends to increase the acidity of the phenolic hydroxyl groups. researchgate.net In the case of this compound, the presence of three chlorine atoms is expected to substantially lower the pKa values of its two hydroxyl groups compared to unsubstituted resorcinol (B1680541).

    Key electronic descriptors that are often calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For chlorinated phenols, increasing the number of chlorine atoms tends to lower both the HOMO and LUMO energies.

    The following table summarizes typical quantum chemical descriptors calculated for a series of chlorinated phenols, which can be used to infer the properties of this compound.

    CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
    Phenol-6.21-0.156.061.45
    2-Chlorophenol-6.35-0.585.771.33
    2,4-Dichlorophenol (B122985)-6.58-0.985.601.52
    2,4,6-Trichlorophenol (B30397)-6.75-1.355.401.73

    Note: The values in this table are illustrative and can vary depending on the level of theory and basis set used in the calculation.

    These calculations suggest that this compound would likely have a relatively low HOMO-LUMO gap, indicating a higher propensity to participate in chemical reactions compared to less chlorinated resorcinols.

    Molecular Dynamics Simulations of Interactions with Biological Systems or Environmental Components

    Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how this compound might interact with its environment, such as with water molecules, soil organic matter, or biological macromolecules like proteins and DNA.

    In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic behavior of the system. This allows for the exploration of conformational changes, binding affinities, and transport properties.

    While specific MD simulation studies focused solely on this compound are not abundant in the readily available literature, the methodology is well-suited to investigate its environmental fate and biological interactions. For instance, MD simulations could be employed to:

    Model its behavior in aqueous solution: To understand how it is solvated by water molecules and to calculate properties like its diffusion coefficient.

    Simulate its adsorption to soil particles: By modeling the interactions between this compound and models of humic substances, one could predict its mobility in different soil types.

    Investigate its interaction with biological targets: MD simulations can be used to dock this compound into the active sites of enzymes or receptors to explore potential mechanisms of toxicity. The simulations can reveal key interactions, such as hydrogen bonding or hydrophobic interactions, that stabilize the binding.

    For example, MD simulations have been used to study the interaction of other organic pollutants, like phenol, with various materials, revealing that interactions are often governed by a combination of van der Waals forces and electrostatic interactions. tandfonline.com A similar approach for this compound would likely show strong hydrophobic interactions due to the chlorinated aromatic ring, as well as hydrogen bonding potential from its two hydroxyl groups.

    Prediction of Reaction Pathways and Transition States

    Computational chemistry is a valuable tool for predicting the likely reaction pathways for the degradation or transformation of this compound. By calculating the potential energy surface of a reaction, chemists can identify the most probable routes from reactants to products, including the structures and energies of any intermediates and transition states.

    The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The height of this barrier, known as the activation energy, determines the rate of the reaction.

    Studies on the degradation of closely related compounds, such as 2,4,6-trichlorophenol, provide a model for the potential reaction pathways of this compound. For example, the degradation of 2,4,6-trichlorophenol by certain fungi has been shown to proceed through an initial oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone (B104592). nih.gov This quinone is then further reduced and dechlorinated. nih.gov A similar pathway could be hypothesized for this compound.

    Furthermore, the reaction of this compound with monochloramine in methanol (B129727) has been investigated, leading to the formation of various chlorinated and methoxylated acyclic products. researchgate.net The proposed mechanism involves complex radical-ion pathways. researchgate.net Quantum chemical calculations can be employed to model these proposed mechanisms, calculate the energies of the intermediates and transition states, and thereby validate the plausibility of the proposed reaction pathways.

    The following table outlines a hypothetical degradation pathway for this compound based on known pathways for similar compounds.

    StepReactantIntermediate/ProductComputational Investigation
    1This compoundTrichlorodihydroxybenzene radicalCalculation of bond dissociation energies
    2Trichlorodihydroxybenzene radicalDichloro-p-benzoquinone derivativeTransition state search for dechlorination
    3Dichloro-p-benzoquinone derivativeDichlorohydroquinone derivativeCalculation of reduction potentials
    4Dichlorohydroquinone derivativeFurther dechlorinated productsRepetition of dechlorination pathway calculations

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property (e.g., toxicity, biodegradability). These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint.

    For environmental contaminants like this compound, QSAR studies are particularly useful for predicting their potential toxicity and environmental fate, thereby prioritizing them for further testing and risk assessment. Numerous QSAR studies have been conducted on chlorinated phenols, and their findings are highly relevant to this compound.

    Key molecular descriptors that have been found to be important in predicting the toxicity of chlorinated phenols include:

    Log K_ow (octanol-water partition coefficient): This descriptor is a measure of a compound's hydrophobicity and is often the most significant predictor of toxicity for many organic pollutants. nih.gov It indicates the tendency of a chemical to partition from the aqueous phase into the lipid membranes of organisms.

    pKa (acid dissociation constant): This descriptor is important as the toxicity of phenols can be pH-dependent, with the neutral form often being more toxic than the ionized form. jst.go.jp

    Electronic descriptors: These include HOMO and LUMO energies, dipole moment, and various atomic charges. They can account for more specific interactions, such as the potential for a compound to act as an electrophile or nucleophile.

    Steric descriptors: These describe the size and shape of the molecule and can be important if the toxic mechanism involves binding to a specific receptor.

    A typical QSAR model for the toxicity of chlorophenols might take the following form:

    log(1/EC50) = a * log(K_ow) + b * pKa + c * E_LUMO + d

    where EC50 is the effective concentration causing a 50% response, and a, b, c, and d are constants determined by regression analysis.

    The following table presents common descriptors used in QSAR studies of chlorinated phenols and their general correlation with toxicity.

    DescriptorProperty RepresentedGeneral Correlation with Toxicity
    log K_owHydrophobicityPositive
    pKaAcidityNegative (for the ionized species)
    E_LUMOElectron affinityNegative (lower LUMO energy often correlates with higher reactivity and toxicity)
    Molecular WeightSizePositive (within a class)
    Number of Chlorine AtomsDegree of HalogenationGenerally Positive

    These QSAR studies collectively suggest that the toxicity of this compound is likely to be significant, driven by its high hydrophobicity due to the three chlorine atoms, and influenced by the acidity of its hydroxyl groups. nih.govnih.gov

    Environmental Fate and Remediation Research of 2,4,6 Trichlororesorcinol

    Occurrence and Distribution in Environmental Compartments (e.g., water, soil, sediments)

    A comprehensive review of scientific literature reveals a significant lack of data regarding the occurrence and distribution of 2,4,6-trichlororesorcinol in environmental compartments. Specific studies detailing its concentrations in water, soil, or sediments could not be identified. This suggests that the environmental presence of this specific compound has not been a focus of major monitoring programs, or the findings are not widely published.

    Environmental Transformation Pathways

    The transformation of this compound in the environment can be influenced by both non-biological (abiotic) and biological (biotic) processes.

    Abiotic Transformation Processes (e.g., chlorination, oxidation, photolysis)

    Research into the abiotic transformation of this compound is limited, with available studies primarily focusing on its reaction with chlorinating agents.

    Investigations into the reaction of this compound with monochloramine in methanol (B129727) have provided insights into its chlorination pathway. This reaction leads to the formation of a pentachloro intermediate, specifically 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione. This intermediate is unstable and subsequently undergoes ring-opening in the presence of water, ultimately producing several chlorinated ketone products. Notably, the study determined that the initial chlorination of the parent compound, resorcinol (B1680541), is only three times faster than that of this compound, indicating that the already chlorinated resorcinol derivative remains reactive towards further chlorination.

    Biotransformation Processes (e.g., microbial degradation, O-methylation)

    There is a notable absence of published research specifically detailing the biotransformation of this compound. Studies on its microbial degradation pathways or its potential to undergo enzymatic O-methylation to form corresponding chlorinated anisole-type compounds have not been identified.

    Remediation Technologies and Strategies

    Consistent with the lack of data on its environmental occurrence and transformation, specific research on remediation technologies and strategies for this compound is not available in the scientific literature.

    Adsorption-Based Remediation

    No studies were found that specifically investigate the use of adsorption for the removal of this compound from environmental matrices.

    Kinetics and Isotherm Studies of Adsorption (e.g., pseudo-second-order kinetic model, Langmuir model)

    As no research was identified for the adsorption-based remediation of this compound, there are consequently no available kinetics or isotherm studies, such as the pseudo-second-order kinetic model or the Langmuir model, for this compound.

    Based on the comprehensive search conducted, there is no scientific literature available on the specific chemical compound This compound within the provided search results. All relevant research and data found relate to the environmental fate and remediation of 2,4,6-Trichlorophenol (B30397) (TCP) .

    These are two distinct chemical compounds with different molecular structures and properties. Therefore, it is not possible to generate a scientifically accurate article on this compound as requested in the prompt. The user's strict instruction to focus solely on "this compound" cannot be fulfilled with the available information.

    Providing an article based on data for 2,4,6-Trichlorophenol would be inaccurate and misleading. We advise refining the subject to "2,4,6-Trichlorophenol" if the user wishes to receive an article on the topics outlined.

    Toxicological Research and Mechanistic Studies of 2,4,6 Trichlororesorcinol and Its Metabolites

    Cellular and Molecular Mechanisms of Toxicity

    The toxicity of 2,4,6-Trichlorophenol (B30397) (TCP) has been investigated through various in vitro studies, revealing complex cellular and molecular mechanisms. Research in mouse embryonic fibroblasts indicates that TCP's cytotoxicity is a result of multiple interconnected stress pathways, including oxidative stress, endoplasmic reticulum stress, and apoptosis. nih.gov

    Exposure to 2,4,6-TCP has been demonstrated to induce a state of oxidative stress within cells, characterized by the excessive production of reactive oxygen species (ROS). nih.gov This overproduction of ROS is a key initiating event in the cascade of cellular damage. nih.gov Studies on the metabolites of TCP have further elucidated this process. The metabolism of TCP can lead to the formation of compounds like 2,6-dichloro-1,4-hydroquinone, which can autoxidize to form a semiquinone free radical. nih.gov The formation of this radical is accompanied by the production of ROS, which are believed to be responsible for subsequent cellular damage. nih.gov The generation of ROS, such as superoxide (B77818) and hydrogen peroxide, is a critical aspect of the toxicity of TCP and its metabolic byproducts. nih.govnih.gov

    The reactive oxygen species generated during the metabolism of 2,4,6-TCP are capable of inflicting significant damage to critical cellular macromolecules. nih.gov Research has shown that a mixture of TCP metabolites can cause single-strand breaks in DNA. nih.gov The mechanism of this DNA damage is directly linked to the ROS produced during the formation of semiquinone radicals from TCP metabolites. nih.gov The inhibition of DNA strand scission by the addition of catalase (an enzyme that degrades hydrogen peroxide) and dimethyl sulfoxide (B87167) (a radical scavenger) confirms the role of ROS in mediating this genotoxic effect. nih.gov

    Studies have consistently shown that 2,4,6-TCP exposure leads to a reduction in cell viability and the induction of apoptosis, or programmed cell death. nih.gov In mouse embryonic fibroblasts, TCP treatment resulted in observable morphological changes and a decrease in the number of viable cells. nih.gov The rate of apoptosis was found to increase significantly following exposure to the compound. nih.gov This process is linked to changes in the mitochondrial membrane potential, a key event in the initiation of the apoptotic cascade. nih.gov

    ParameterEffect of 2,4,6-Trichlorophenol ExposureReference
    Cell ViabilityReduced nih.gov
    Apoptosis RateIncreased nih.gov
    Mitochondrial Membrane PotentialAltered nih.gov
    Caspase 3 ActivityIncreased nih.gov

    The cellular response to 2,4,6-TCP involves significant alterations in the expression of various genes, particularly those related to oxidative stress and apoptosis. nih.gov To counteract the induced oxidative stress, cells upregulate the messenger RNA (mRNA) expressions of nuclear factor-E2-related factor 2 (Nrf2) and heme oxygenase 1 (HMOX1). nih.gov The Nrf2 protein also shows nuclear translocation, indicating the activation of an antioxidative response pathway. nih.gov

    Furthermore, TCP exposure triggers endoplasmic reticulum (ER) stress, evidenced by the upregulation of genes such as binding immunoglobulin protein (BiP) and C/EBP homologous protein (CHOP). nih.gov In the context of apoptosis, a notable alteration is the change in the Bax/Bcl-2 ratio, which is a critical determinant of cell fate. nih.gov An increased Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein, was observed, demonstrating a genetic shift towards promoting programmed cell death. nih.gov

    Gene/ProteinPathwayAlterationReference
    Nrf2Oxidative Stress ResponseUpregulation of mRNA, Nuclear Translocation nih.gov
    HMOX1Oxidative Stress ResponseUpregulation of mRNA nih.gov
    BiPEndoplasmic Reticulum StressUpregulation nih.gov
    CHOPEndoplasmic Reticulum StressUpregulation nih.gov
    Bax/Bcl-2 RatioApoptosis RegulationIncreased nih.gov

    The mitochondrial, or intrinsic, pathway of apoptosis is centrally involved in the cytotoxic effects of 2,4,6-TCP. nih.gov This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane. nih.govresearchgate.net TCP has been shown to alter the mitochondrial membrane potential, which is a crucial step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov

    The regulation of this process is largely controlled by the Bcl-2 family of proteins. nih.govcellsignal.com TCP exposure leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in balance promotes mitochondrial outer membrane permeabilization, facilitating the release of molecules like cytochrome c. nih.govnih.gov Once in the cytosol, these factors activate a cascade of caspases, which are the executioner enzymes of apoptosis. nih.gov The observed increase in caspase 3 activity following TCP treatment is a direct confirmation of the activation of this mitochondrial signaling pathway, ultimately leading to the dismantling of the cell. nih.gov

    Immunotoxicological Assessments and Mechanistic Constructs

    Immunotoxicology is the study of adverse effects on the immune system resulting from exposure to chemical substances. frontiersin.org The assessment of immunotoxicity is a critical component of safety evaluations, as immune system perturbations can lead to immunosuppression or immunostimulation, including hypersensitivity. fda.govunimi.it

    Mechanistic constructs, such as Adverse Outcome Pathways (AOPs), are used to integrate toxicological data and understand the causal links from a molecular initiating event to an adverse health outcome. unimi.it Key characteristics of immunotoxic compounds can include their ability to alter immune cell signaling, affect cell proliferation and differentiation, modify cell death processes, or interfere with cell-to-cell communication. unimi.it While comprehensive immunotoxicological data specific to 2,4,6-Trichlorophenol or 2,4,6-Trichlororesorcinol is not available in the provided search results, the demonstrated ability of TCP to induce oxidative stress, damage DNA, and trigger apoptosis suggests potential interactions with immune cells. nih.govnih.gov These mechanisms are relevant to immunotoxicity, as oxidative stress and apoptosis are integral processes in immune cell function and regulation. Further investigation would be required to specifically characterize the immunotoxic potential and related mechanistic constructs for these compounds.

    Comparative Toxicology with Chlorinated Phenol Derivatives

    The toxicity of phenolic compounds often increases with the degree of chlorination. This trend is well-documented for chlorinated phenols, which are structurally analogous to chlorinated resorcinols. While specific comparative studies involving this compound are scarce, analysis of related molecules provides insight into its likely toxicological profile relative to other chlorinated aromatic compounds.

    Resorcinol (B1680541), the parent compound, is acutely toxic in high concentrations and can cause effects on the central nervous system, including seizures and unconsciousness. safecosmetics.org It is also known to be a skin irritant and can disrupt thyroid function. safecosmetics.org Studies on 4-Chlororesorcinol (B43231), a monochlorinated derivative, indicate it possesses toxic effects, though comprehensive data remains limited. europa.eu

    In comparison, chlorinated phenols such as 2,4,6-trichlorophenol (2,4,6-TCP) and Pentachlorophenol (PCP) are well-studied and listed as priority pollutants by environmental agencies. semanticscholar.org 2,4,6-TCP is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), based on sufficient evidence of carcinogenicity in animal studies, where it caused lymphomas, leukemia, and liver cancer. epa.govnih.gov Chlorinated phenols, in general, are known to be harmful substances that can readily penetrate the skin, leading to tissue damage. semanticscholar.org They are recognized for their potential to cause histopathological alterations, genotoxicity, and mutagenicity. nih.gov The increased chlorination from a single chlorine atom in 4-chlororesorcinol to three in 2,4,6-trichlorophenol, and five in pentachlorophenol, generally correlates with increased toxicity and environmental persistence. semanticscholar.org

    CompoundParent StructureDegree of ChlorinationKey Toxicological Findings
    ResorcinolDihydroxybenzene0CNS effects at high doses; skin irritant; endocrine (thyroid) disruption. safecosmetics.org
    4-ChlororesorcinolDihydroxybenzene1Demonstrated toxic effects in pre-toxicity tests. europa.eu
    2,4,6-Trichlorophenol (2,4,6-TCP)Hydroxybenzene3Probable human carcinogen (EPA Group B2); caused lymphoma, leukemia, and liver cancer in animals. epa.govnih.gov
    Pentachlorophenol (PCP)Hydroxybenzene5Known environmental toxin and priority pollutant; associated with lymphocyte dysfunction. semanticscholar.org

    Impact on Aquatic Organisms and Ecosystems

    Specific studies detailing the impact of this compound on aquatic organisms and ecosystems are not available in the reviewed literature. However, the behavior of other chlorinated phenols in aquatic environments provides a strong basis for concern. Chlorinated phenols are recognized as significant environmental pollutants due to their persistence and toxicity to aquatic life. nih.gov

    Research on 2,4,6-trichlorophenol (2,4,6-TCP), a compound with a similar three-chlorine substitution pattern, reveals severe impacts on freshwater organisms. nih.gov It has a high potential for bioconcentration in aquatic life. nih.gov Studies on the catfish species Clarias batrachus showed that exposure to 2,4,6-TCP negatively affected haematological, biochemical, growth, and reproductive parameters, even at low concentrations. nih.gov The compound is classified as extremely toxic, mutagenic, and carcinogenic, posing a significant risk to organisms within the aquatic food chain. nih.gov

    The U.S. EPA has established aquatic life criteria for 2,4,6-TCP, indicating that aquatic organisms should not be unacceptably affected if the four-day average concentration does not exceed 1.4 µg/L more than once every three years and the one-hour average concentration does not exceed 12 µg/L more than once every three years. epa.gov The parent compound, resorcinol, is also noted as being harmful to aquatic life at very low concentrations. nj.gov Given these findings, it is reasonable to anticipate that this compound would also exhibit significant toxicity to aquatic organisms, potentially disrupting ecosystem balance due to its likely persistence and potential for bioaccumulation.

    OrganismTest CompoundObserved Effects / Toxicity ValueReference
    Catfish (Clarias batrachus)2,4,6-TrichlorophenolNegative impacts on haematological, biochemical, growth, and reproductive parameters at concentrations of 0.5 mg/L and 1.0 mg/L. nih.gov
    Water Flea (Daphnia magna)2,4,6-TrichlorophenolGenus Mean Acute Value (GMAV) of 3,633 µg/L. epa.gov
    Bluegill (Lepomis macrochirus)2,4,6-TrichlorophenolGenus Mean Acute Value (GMAV) of 320 µg/L. epa.gov

    Applications and Derivatives in Advanced Chemical Research

    Role as an Intermediate in the Synthesis of Complex Molecules

    2,4,6-Trichlororesorcinol serves as a valuable intermediate in the synthesis of a range of complex organic molecules. Its chlorinated aromatic structure is a key feature that makes it a precursor for certain classes of dyes, pharmaceuticals, and agrochemicals. myskinrecipes.com

    Dyes: The resorcinol (B1680541) scaffold is a common structural motif in various classes of dyes. While specific, publicly documented synthetic pathways originating from this compound are not abundant in academic literature, it is recognized as an intermediate for dye production. myskinrecipes.com The presence of chlorine atoms on the benzene (B151609) ring can influence the final properties of a dye, such as its color, fastness, and affinity for certain fibers.

    Pharmaceuticals: In medicinal chemistry, halogenated phenolic compounds are important pharmacophores that can enhance the biological activity of a molecule. This compound is utilized as a starting material in the synthesis of pharmaceutical compounds. myskinrecipes.com The introduction of this chlorinated resorcinol unit can modify a drug's lipophilicity and its ability to interact with biological targets. Research into novel protein tyrosine phosphatase 1B (PTP1B) inhibitors, for example, has involved the synthesis of derivatives of 2,4,6-trihydroxychalcone, a class of compounds related to resorcinols. nih.gov

    Pesticides: The chlorinated aromatic structure of this compound makes it a useful intermediate for agrochemicals, particularly in the production of certain fungicides and herbicides. myskinrecipes.com Halogenated phenols have historically been used in the development of pesticides, and the specific substitution pattern of this compound can be leveraged to create active ingredients with desired biocidal properties.

    Development of Novel Resorcinol-Based Compounds with Specific Reactivities

    The reactivity of this compound has been explored to develop novel compounds, particularly through reactions involving its hydroxyl groups and activated aromatic ring. A significant area of study has been its reaction with chlorinating agents, which is relevant to water treatment processes.

    When this compound reacts with monochloramine (NH₂Cl), it does not simply undergo further chlorination of the ring. Instead, it can lead to the formation of a pentachloro intermediate, specifically 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione. This highly reactive intermediate can subsequently undergo ring-opening, followed by the loss of carbon dioxide, to produce a series of novel, non-aromatic, and highly chlorinated compounds.

    Table 1: Products from the Reaction of this compound with Monochloramine

    Precursor/Intermediate Product Chemical Name
    This compound Compound 3 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione
    Compound 3 Compound 6 1,1,3,5,5-pentachloro-3-penten-2-one
    Compound 3 Compound 7 1,1,1,3,5,5-hexachloro-3-penten-2-one
    Compound 3 Compound 8 1,1,3,5,5,5-hexachloro-3-penten-2-one

    This table is based on research findings from the reaction of resorcinol and its chlorinated derivatives with monochloramine.

    This line of research demonstrates how this compound can be used to synthesize unique acyclic structures with a high degree of chlorination, which are of interest for mechanistic studies in organic and environmental chemistry.

    Exploration in Materials Science Research

    In the field of materials science, resorcinol-based compounds are precursors to various polymers and functional materials. This compound is specifically employed in the development of UV absorbers for plastics and cosmetics. myskinrecipes.com

    UV absorbers are additives that protect materials from the degrading effects of ultraviolet radiation. The phenolic structure of this compound is a key component for this functionality. While many commercial UV absorbers are based on triazine structures derived from cyanuric chloride and substituted phenols, the use of resorcinol derivatives is also prevalent. google.com The incorporation of this compound into a polymer backbone or as an additive can enhance the stability and longevity of plastics by preventing sunlight-induced degradation. myskinrecipes.com

    Studies as Model Compounds in Environmental Chemistry

    This compound serves as an important model compound in environmental chemistry, particularly for studying the complex structures of humic acids. Humic acids are major components of soil organic matter and are present in natural waters. Their reaction with disinfectants like chlorine during water treatment can lead to the formation of potentially harmful disinfection by-products (DBPs).

    Because of their structural complexity, researchers use simpler, representative molecules like this compound to study the fundamental chemical reactions that occur during chlorination. Studies have used this compound and the closely related 2,4,6-trichlorophenol (B30397) to investigate the formation of chlorinated by-products in drinking water. Research has shown that resorcinol itself chlorinates only about three times faster than this compound, indicating the high reactivity of these already chlorinated structures. These model compound studies are crucial for understanding the mechanisms of DBP formation and for developing strategies to minimize their presence in treated water.

    Furthermore, the sorption and desorption behavior of contaminants in soil and water are influenced by humic acids. The related compound, 2,4,6-trichlorophenol, has been used in studies to understand how organic contaminants are adsorbed by humic acids and humic acid-modified clays, providing insight into the transport and fate of pollutants in the environment.

    Q & A

    Q. How can researchers assess the acute and chronic toxicity of this compound in biological systems?

    • Methodology : Use in vitro models (e.g., liver cell lines) to evaluate cytotoxicity via MTT assays. For chronic effects, rodent studies with controlled dosing regimens (e.g., OECD Test Guidelines) can monitor hepatic enzyme activity and histopathological changes. Note that conflicting results in carcinogenicity studies (e.g., IARC classifications) require careful dose-response analysis and mechanistic studies to resolve discrepancies .

    Q. What safety protocols are critical for handling this compound in laboratory settings?

    • Methodology : Follow OSHA Hazard Communication Standard (HCS) guidelines, including skin and eye protection (e.g., nitrile gloves, goggles) and respiratory equipment. Store in sealed containers away from oxidizers. Safety data sheets (SDS) emphasize carcinogenic potential (GHS08 classification) and recommend exposure minimization via fume hoods and rigorous waste disposal protocols .

    Advanced Research Questions

    Q. How can experimental design improve the efficiency of this compound degradation in water treatment systems?

    • Methodology : Optimize electrochemical reduction using Pd/Ti electrodes via response surface methodology (RSM). Single-factor experiments identify critical variables (e.g., pH, current density), while RSM models interactions and predicts optimal conditions. Reaction rate constants for dechlorination pathways (e.g., sequential Cl⁻ removal) should be validated using high-performance liquid chromatography (HPLC) .

    Q. How do contradictions in toxicity data for this compound arise, and how can they be resolved?

    • Methodology : Discrepancies often stem from species-specific metabolic differences or variable exposure durations. Meta-analyses of existing datasets (e.g., hepatic effect studies in rodents) should apply statistical tools like ANOVA to identify confounding variables. Mechanistic studies (e.g., metabolomics or DNA adduct profiling) can clarify mode-of-action differences .

    Q. What interdisciplinary approaches enhance understanding of this compound’s environmental behavior?

    • Methodology : Combine environmental chemistry (e.g., soil sorption studies using batch equilibration) with computational modeling (e.g., QSAR predictions for biodegradability). Synchrotron-based X-ray absorption spectroscopy (XAS) can track molecular interactions in complex matrices, while microbial community analysis (16S rRNA sequencing) identifies degradative consortia .

    Q. How do degradation pathways of this compound differ across redox environments?

    • Methodology : Compare anaerobic (e.g., sulfate-reducing conditions) and aerobic degradation using isotopically labeled compounds (¹³C/³⁶Cl). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects intermediates like dichlororesorcinol. Redox potential measurements and electron donor/acceptor ratios should be correlated with pathway dominance .

    Methodological Considerations for Research Design

    Q. What are the limitations of using commercial this compound standards in analytical workflows?

    • Methodology : Batch-to-batch variability in purity (e.g., <98% vs. >99%) affects quantification. Cross-validate standards via independent methods (e.g., nuclear magnetic resonance (NMR)) and use internal standards (e.g., deuterated analogs) to correct for matrix effects .

    Q. How can researchers address gaps in carcinogenicity assessments for this compound?

    • Methodology : Conduct chronic bioassays adhering to OECD Guideline 451, with endpoints including tumor incidence and preneoplastic lesions. Compare results with structurally similar chlorophenols (e.g., 2,4,5-Trichlorophenol) to infer shared mechanisms. Epigenetic studies (e.g., DNA methylation profiling) may elucidate non-genotoxic carcinogenicity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.